4-Nitro-2-phenoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitro-2-phenoxyaniline and its derivatives involves multiple steps, including nitration, acetylation, and reduction processes. Research studies have explored efficient pathways to synthesize these compounds, focusing on optimizing yields and minimizing by-products. For instance, Hou Zhan-peng et al. (2009) reported a synthesis method for 2-nitro-4-methoxyaniline, a related compound, through acetylation, nitration, and reduction, achieving a synthesis yield superior to previous methods (Hou Zhan-peng, 2009).
Molecular Structure Analysis
The molecular structure of 4-Nitro-2-phenoxyaniline has been examined through various spectroscopic methods. Yan-jun Li et al. (2009) investigated the crystal structure of a 4-nitroaniline derivative, revealing the arrangement of molecular components and intermolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and properties (Yan-jun Li, 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-Nitro-2-phenoxyaniline are diverse, including its participation in S(N)Ar reactions and its potential for forming hydrogen-bonded complexes. M. Imoto et al. (2011) demonstrated the high S(N)Ar reactivity of nitroaniline derivatives with hydroxide ions, suggesting a novel reaction pathway facilitated by hydrogen bonding (M. Imoto et al., 2011).
Physical Properties Analysis
The physical properties of 4-Nitro-2-phenoxyaniline, such as melting points and solubility, are key to its application in various domains. These properties are influenced by the molecular structure and intermolecular forces present in the compound. Studies like those conducted by M. Guo (2002) provide valuable data on the melting points and infrared spectra, contributing to a deeper understanding of the compound's physical characteristics (M. Guo, 2002).
Chemical Properties Analysis
The chemical properties of 4-Nitro-2-phenoxyaniline, including reactivity and stability, are influenced by its nitro and phenoxy groups. These groups affect the compound's behavior in chemical reactions, such as nucleophilic substitutions and reductions. The study by E. Laviron et al. (1994) on the reduction mechanism of aromatic nitro compounds provides insights into the reductive behavior of nitroarenes, relevant to understanding the chemical properties of 4-Nitro-2-phenoxyaniline (E. Laviron et al., 1994).
Scientific Research Applications
Organic Chemistry
- Summary of the Application : 4-Nitro-2-phenoxyaniline is used in the synthesis of various organic compounds . It is also used in the preparation of Schiff bases derived from aromatic amines .
- Methods of Application or Experimental Procedures : The 4-nitro-2-phenoxyaniline was prepared by condensation of o-chloronitrobenzene with phenol followed by acetylation and nitration .
- Results or Outcomes : The final product obtained was used in the synthesis of various organic compounds .
Pharmacology
- Summary of the Application : 4-Nitro-2-phenoxyaniline and its derivatives are known to exhibit potent antibacterial, anticonvulsant, anti-inflammatory, anticancer, anti-hypertensive, and hypnotic activities .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pharmacological study being conducted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their pharmacological activity .
Herbicides
- Summary of the Application : Biphenyl ether derivatives, which can be synthesized from 4-Nitro-2-phenoxyaniline, have been used in herbicidal applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific herbicidal study being conducted. Typically, these compounds would be synthesized and then tested for their herbicidal activity .
Preparation of 2-acetoaminodiphenyl ether
- Summary of the Application : 4-Nitro-2-phenoxyaniline can be used in the preparation of 2-acetoaminodiphenyl ether .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific study being conducted. Typically, these compounds would be synthesized and then tested for their activity .
Preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol
- Summary of the Application : 4-Nitro-2-phenoxyaniline can be used in the preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific study being conducted. Typically, these compounds would be synthesized and then tested for their activity .
Non-steroidal anti-inflammatory drugs (NSAIDs)
- Summary of the Application : 4-Nitro-2-phenoxyaniline is used as an impurity in the production of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific study being conducted. Typically, these compounds would be synthesized and then tested for their activity .
Safety And Hazards
properties
IUPAC Name |
4-nitro-2-phenoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKBVHAWXBMCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278975 | |
Record name | 4-nitro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-phenoxyaniline | |
CAS RN |
5422-92-4 | |
Record name | 4-Nitro-2-phenoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-2-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITRO-2-PHENOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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